4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
Description
Properties
IUPAC Name |
4-phenoxy-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-25(18-14-16-21(17-15-18)30-20-10-5-2-6-11-20)26-24-22-12-7-13-23(22)27-28(24)19-8-3-1-4-9-19/h1-6,8-11,14-17H,7,12-13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDDUZQJOCPEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopenta[c]pyrazole Core: The cyclopenta[c]pyrazole core can be synthesized from 1-phenyl-1H-pyrazol-3-ol through a series of reactions, including O-acylation, Fries rearrangement, and potassium carbonate-induced cyclization.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using phenol and an appropriate leaving group, such as a halide.
Coupling with Benzamide: The final step involves coupling the cyclopenta[c]pyrazole derivative with benzamide using a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can undergo various types of chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, phenols, and amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Group
Structural analogs with varying N-alkyl substituents (Table 1) demonstrate how substituent bulk and polarity influence physicochemical properties:
Key Observations :
- Bulky tert-butyl groups (10d-1) enhance purity (95%) but reduce melting points, likely due to disrupted crystal packing .
Core Heterocyclic Modifications
- Pyrazole vs. Cyclopenta[c]pyrazole : The cyclopenta[c]pyrazole core in the target compound adds a fused cyclopentane ring, increasing structural complexity and rigidity compared to simpler pyrazole derivatives (e.g., 4d and 5d in ). This rigidity could enhance target selectivity in drug design .
- Amine vs. Benzamide : The hydrochloride salt of 1-(4-fluorophenyl)-cyclopenta[c]pyrazol-3-amine () highlights the pharmacological relevance of the core structure. Replacing the amine with a benzamide group (as in the target compound) may reduce basicity and alter solubility profiles .
Pharmacological Potential
- Antitumor Activity : Pyrazole-benzamide hybrids (e.g., 4d and 5d) exhibit tumor cell growth inhibition (30–31% yields in synthesis), suggesting the target compound’s benzamide group could similarly contribute to bioactivity .
- Drug Development: The cyclopenta[c]pyrazole scaffold is emphasized in as a versatile building block for targeted therapies. The phenoxy substitution in the target compound may offer novel binding modes compared to fluorophenyl or methoxy analogs .
Physicochemical and Structural Insights
- Hydrogen Bonding : The benzamide’s carbonyl group can act as a hydrogen bond acceptor, a feature critical in molecular recognition (cf. ). This contrasts with ’s amine hydrochloride, which participates in ionic interactions .
- Synthetic Challenges: The target compound’s phenoxy group may necessitate optimized reaction conditions (e.g., Cs$2$CO$3$/DMF, as in ) to avoid steric hindrance during synthesis .
Biological Activity
4-Phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Antiparasitic Activity
A study evaluated a series of derivatives related to this compound against various parasites. The findings indicated that certain derivatives exhibited significant activity against Trypanosoma species and Leishmania donovani . Specifically:
| Compound | Activity Against T. b. rhodesiense (IC50 µM) | Activity Against L. donovani (IC50 µM) |
|---|---|---|
| 10 | 1.0 | 2.3 |
| 17 | 1.1 | 5.2 |
| 14 | Not tested | 3.7 |
These results suggest that the compound and its derivatives have selective antiparasitic properties, particularly against blood-stage infections and certain Leishmania strains .
Antitumor Activity
In another investigation, the compound was tested for its cytotoxic effects on various cancer cell lines. The results showed that it inhibited the growth of gastric cancer cells significantly while exhibiting lesser effects on normal gastric epithelial cells (GES-1). The mechanism involved apoptosis induction through modulation of key signaling pathways .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes crucial for parasite survival and proliferation.
- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to cell death.
- Selective Toxicity : The differential effects on cancer versus normal cells suggest a targeted action mechanism that could minimize side effects in therapeutic applications.
Case Studies
Several case studies have highlighted the efficacy of this compound in different contexts:
- Study on Trypanosomiasis : A detailed examination revealed that compounds similar to this compound showed promising results in treating Trypanosomiasis with IC50 values indicating moderate to high potency .
- Gastric Cancer Research : Research indicated that treatment with this compound resulted in significant tumor growth inhibition in vitro and in vivo models, showcasing its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, dissolve the cyclopenta[c]pyrazole derivative (0.001 mol) in absolute ethanol, add glacial acetic acid as a catalyst, and react with substituted benzaldehyde under reflux for 4–6 hours. Post-reaction, evaporate the solvent under reduced pressure and purify the crude product via recrystallization or column chromatography. This approach aligns with protocols for analogous benzamide derivatives .
- Characterization : Confirm purity and structure using FT-IR (amide C=O stretch ~1680 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.3 ppm), and mass spectrometry. For isomers, employ 2D NMR (COSY, HSQC, HMBC) to resolve ambiguities .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Key Techniques :
- X-ray crystallography : Use SHELXL for refinement, particularly for resolving cyclopenta-pyrazole ring puckering and phenyl group orientations. High-resolution data (≤1.0 Å) minimizes thermal motion artifacts .
- NMR : Assign peaks using DEPT-135 and HSQC for carbons bonded to protons. For stereochemical ambiguities, compare experimental data with density functional theory (DFT)-calculated shifts .
Q. What safety protocols are essential for handling this compound?
- Safety Measures :
- Wear nitrile gloves, lab coats, and safety goggles (P280).
- Avoid inhalation (P261) and use fume hoods (P271).
- Store in airtight containers (P233) at 2–8°C (P235) to prevent degradation.
- Dispose of waste via incineration (P501) .
Advanced Research Questions
Q. How can computational tools like Multiwfn enhance understanding of electronic properties?
- Wavefunction Analysis :
- Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
- Use electron localization function (ELF) to visualize bonding patterns in the cyclopenta-pyrazole core.
- Compare HOMO-LUMO gaps with experimental UV-Vis data to validate computational models .
Q. How to resolve contradictions in NMR or crystallographic data?
- Data Reconciliation :
- For overlapping NMR signals, apply selective excitation pulses or use ¹H-¹³C HMBC to correlate through-bond couplings.
- In crystallography, if residual electron density suggests disorder, refine the structure with PART instructions in SHELXL or apply twin refinement (TWIN/BASF commands) for twinned crystals .
Q. What strategies optimize biological activity assessment for this compound?
- Experimental Design :
- Enzyme assays : Test inhibition of bacterial acetyltransferase (e.g., AcpS-Pptase) using kinetic assays (IC₅₀ determination).
- Cellular studies : Use MIC assays against Gram-positive/negative strains, noting the trifluoromethyl group’s role in enhancing lipophilicity and membrane permeability .
Q. How to analyze hydrogen-bonding networks in crystal structures?
- Graph Set Analysis :
- Use ORTEP-3 to generate thermal ellipsoid plots and identify donor-acceptor pairs.
- Classify motifs (e.g., R₂²(8) rings) using Etter’s rules. For example, N-H···O=C interactions in benzamide moieties often form chains (C(4) motifs) .
Q. What are best practices for refining low-quality diffraction data?
- Refinement Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
